estrone acetate
Overview
Description
Estrone acetate: is a semisynthetic, steroidal estrogen. It is an ester of estrone, a naturally occurring estrogen. This compound is known for its role in hormone replacement therapy and other medical applications. It is a white crystalline powder that is soluble in ethanol but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone acetate can be synthesized from estrone through an esterification reaction. The process involves reacting estrone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial conversion processes. For example, estrone can be prepared by microbial conversion using Arthrobacter simplex as a strain and steroids as substrates. This method involves fermentation, conversion, and extraction processes to obtain high-purity estrone, which is then esterified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Estrone acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone and other oxidized derivatives.
Reduction: It can be reduced to form estradiol acetate.
Substitution: this compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Estrone and oxidized derivatives.
Reduction: Estradiol acetate.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Estrone acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Used in hormone replacement therapy for menopausal symptoms and other hormonal disorders.
Industry: Used in the production of pharmaceuticals and as a research tool in the development of new drugs
Mechanism of Action
Estrone acetate exerts its effects by binding to estrogen receptors in target tissues. Once bound, the hormone-receptor complex translocates to the nucleus and binds to estrogen response elements on DNA, leading to the transcription of estrogen-responsive genes. This process regulates various physiological functions, including reproductive and metabolic processes .
Comparison with Similar Compounds
Estradiol acetate: Another ester of estradiol, used in hormone replacement therapy.
Estriol acetate: An ester of estriol, also used in hormone replacement therapy.
Ethinyl estradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: Estrone acetate is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway. Compared to estradiol acetate and estriol acetate, this compound has a different potency and duration of action. Ethinyl estradiol, on the other hand, is more potent but has a different safety profile and is primarily used in contraceptives .
Properties
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQTPZDVJHMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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